molecular formula C8H4N2OS B12874745 [1,3]thiazolo[4,5-g][1,2]benzoxazole

[1,3]thiazolo[4,5-g][1,2]benzoxazole

Cat. No.: B12874745
M. Wt: 176.20 g/mol
InChI Key: PKNKODXJXNHYEO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]thiazolo[4,5-g][1,2]benzoxazole typically involves the cyclization of appropriate precursors. One common method includes the use of 2-aminophenol and thioamide derivatives. The reaction conditions often involve the use of catalysts such as metal catalysts or nanocatalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazolo[4,5-g][1,2]benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .

Scientific Research Applications

[1,3]Thiazolo[4,5-g][1,2]benzoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [1,3]thiazolo[4,5-g][1,2]benzoxazole involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes or interact with DNA, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]Thiazolo[4,5-g][1,2]benzoxazole is unique due to its fused ring structure, which combines the properties of both benzoxazole and thiazole.

Properties

Molecular Formula

C8H4N2OS

Molecular Weight

176.20 g/mol

IUPAC Name

[1,3]thiazolo[4,5-g][1,2]benzoxazole

InChI

InChI=1S/C8H4N2OS/c1-2-6-8(12-4-9-6)7-5(1)3-10-11-7/h1-4H

InChI Key

PKNKODXJXNHYEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=NO3)SC=N2

Origin of Product

United States

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